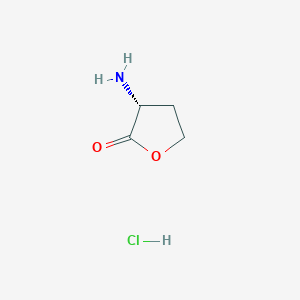

D-Homoserine Lactone hydrochloride

概要

説明

D-Homoserine Lactone hydrochloride (D-HLH) is an enantiomer of L-homoserine lactone . It is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine protease(s) for mechanism studies .

Synthesis Analysis

D-HLH can be synthesized using an enzymatic method. This method involves the use of immobilized Candida antarctica lipase as the catalyst . The reaction yields, evaluated by GC-EIMS, ranged from 6 to 99% . Another synthesis method involves the reduction of the appropriately deuterated 2-bromo-1-(tetrahydropyranyloxy) ethanes, which are obtained by the reduction of the corresponding ethyl bromoacetates .Molecular Structure Analysis

The molecular formula of D-HLH is C4H7NO2 . Its linear formula is HOCH2CH2CH(NH2)CO2H . The molecular weight is 101.1 .Chemical Reactions Analysis

D-HLH is used in the synthesis of bacterial polysaccharides and atypical serine protease(s) . It is also used in the production of N-acyl homoserine lactones (AHLs), which are a group of bioactive acylated amides produced by Gram-negative bacteria .Physical And Chemical Properties Analysis

D-HLH is a white powder with a melting point of 205 °C (dec.) (lit.) . It has a quality level of 200 and an assay of ≥98% (TLC) .科学的研究の応用

High-Performance Solar Cells

D-Homoserine Lactone hydrochloride (D-HLH) has been used in the production of high-performance solar cells . It forms hydrogen bonds and strong Pb–O/Sn–O bonds with perovskite precursors, thereby weakening the incomplete complexation effect between polar aprotic solvents and organic or inorganic components, and balancing their nucleation processes . This treatment completely transformed mixed intermediate phases into pure preformed perovskite nuclei prior to thermal annealing .

Quorum Sensing Inhibitory Activity

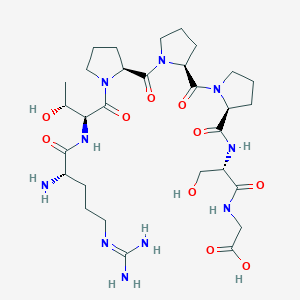

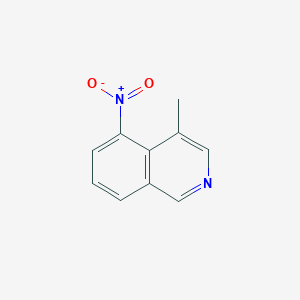

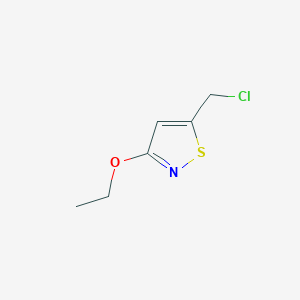

D-Homoserine Lactone hydrochloride has been synthesized and its quorum sensing (QS) inhibitory activity was evaluated against Pseudomonas aeruginosa in vitro . Among these compounds, one exerted the inhibition of LasR -dependent QS system of Pseudomonas aeruginosa in contrast to brominated furanone C30 .

Synthesis of SnO2 Nanocrystals

The use of an aromatic amino acid ester hydrochloride salt, such as ®-(+)-alpha-Amino-gamma-butyrolactone hydrochloride, allowed researchers to obtain an aqueous precursor solution containing a higher concentration of ligand . This facilitated the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

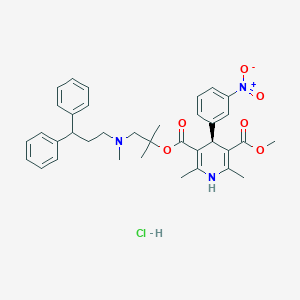

Drug–Host Interactions

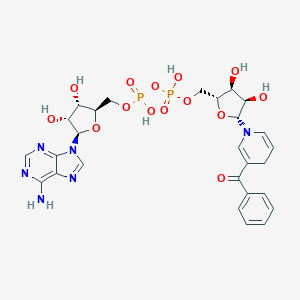

In pharmacology and drug design, the binding interaction between drug molecules and host molecules is crucial . The binding affinity and specificity of drug–host interactions determine therapeutic efficacy, potential adverse effects, and drug–drug interactions .

Green Synthesis of Metallic Nanoparticles

Chitosan, a derivative of D-Homoserine Lactone hydrochloride, has been used in the green synthesis of metallic nanoparticles . This process is environmentally friendly and has potential applications in various fields .

Support for Biocatalysts

Chitosan has also been used as a support for biocatalysts . This application is particularly important in the field of biotechnology, where efficient and stable biocatalysts are essential .

作用機序

Target of Action

D-Homoserine Lactone hydrochloride, also known as ®-(+)-alpha-Amino-gamma-butyrolactone hydrochloride, primarily targets the Sodium/hydrogen exchanger 1 in humans . This protein plays a crucial role in maintaining the balance of sodium and hydrogen ions in cells, which is essential for various physiological processes.

Mode of Action

It is known to interact with its target, the sodium/hydrogen exchanger 1, possibly influencing the exchange process of sodium and hydrogen ions . This interaction could lead to changes in the ion balance within the cells, potentially affecting cellular functions.

Biochemical Pathways

D-Homoserine Lactone hydrochloride is involved in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway . It forms by two reductions of aspartic acid via the intermediacy of aspartate semialdehyde .

Result of Action

Given its role in the biosynthesis of essential amino acids, it is likely that the compound could influence protein synthesis and other related cellular processes .

Safety and Hazards

将来の方向性

D-HLH has been employed as an additive in the synthesis of Sn–Pb alloyed perovskite thin films for high-performance solar cells . It accelerates the transition from mixed intermediate phases into preformed perovskite nuclei, eliminating the negative effect of mixed intermediate phases and regulating the crystallization kinetics . This strategy has generated a record efficiency of 21.61% for an MA-free Sn–Pb device, and an efficiency of 23.82% for its tandem device .

特性

IUPAC Name |

(3R)-3-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKCXPRYTLOQKS-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474646 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Homoserine Lactone hydrochloride | |

CAS RN |

104347-13-9 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

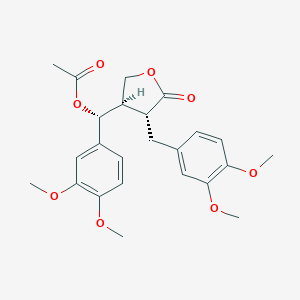

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)